1-(1H-Pyrazol-3-YL)propan-2-amine

Description

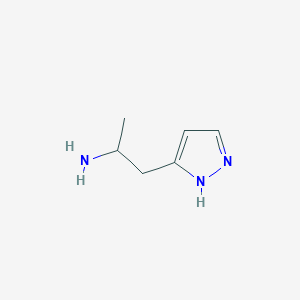

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYGESYSBXWUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677501 | |

| Record name | 1-(1H-Pyrazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-22-0 | |

| Record name | 1-(1H-Pyrazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(1H-Pyrazol-3-YL)propan-2-amine, a pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-containing compounds are recognized for their diverse pharmacological activities, particularly as kinase inhibitors. This document summarizes the known physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores its potential role in modulating key signaling pathways. The information is presented to support further research and development of this and related compounds.

Chemical Properties

This compound is a small molecule featuring a pyrazole ring linked to a propan-2-amine moiety. While extensive experimental data for this specific compound is not widely available in the public domain, its fundamental properties can be summarized and predicted based on its structure and data from similar compounds.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(1H-Pyrazol-5-yl)propan-2-amine | [1] |

| CAS Number | 1017783-22-0 | [1][2] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [2] |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are limited. The following table includes available data and predicted values.

| Property | Value | Source/Method |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble (details not specified) | N/A |

| pKa | Not available | N/A |

| logP (predicted) | -1.0 | [3] |

| Storage Temperature | 2-8°C (for neat compound) | N/A |

| Stock Solution Storage | Below -20°C | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for similar pyrazole derivatives, a plausible synthetic strategy and analytical methods are outlined below.[4][5][6]

Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-one (Intermediate)

A common method for synthesizing 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7]

-

Reaction:

-

Reactants: A suitable β-ketonitrile or a related precursor.

-

Reagent: Hydrazine hydrate.

-

Solvent: Ethanol or a similar protic solvent.

-

Procedure: The β-ketonitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The mixture is then refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Synthesis of this compound

The target amine can be synthesized from the corresponding ketone via reductive amination.[6]

-

Reaction:

-

Reactant: 1-(1H-Pyrazol-3-YL)propan-2-one.

-

Reagents: Ammonia or an ammonium salt (as the amine source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Solvent: Methanol or another suitable solvent.

-

Procedure: The ketone is dissolved in methanol, followed by the addition of an excess of the ammonium salt and the reducing agent. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified.

-

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the pyrazole ring protons, the methylene protons, the methine proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the structure.[8][9][10]

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the pyrazole ring and the propyl amine side chain.[8]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.[11][12][13] Predicted m/z for [M+H]⁺ is 126.10258.[3] Fragmentation patterns would be consistent with the structure, likely showing loss of the amine group or fragmentation of the side chain.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[14][15] Pyrazole derivatives have been investigated for their activity against a wide range of kinases, including those involved in cancer and inflammatory diseases.[16][17]

Potential as a Kinase Inhibitor

Given its structure, this compound is a candidate for investigation as a kinase inhibitor. The pyrazole ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of compounds.

Role in the Necroptosis Signaling Pathway

A significant area of research for pyrazole derivatives is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Necroptosis is a form of programmed cell death that plays a crucial role in inflammation. The inhibition of RIPK1 is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.

The following diagram illustrates the TNF-α induced necroptosis pathway and the central role of RIPK1, a potential target for pyrazole-based inhibitors.

Caption: TNF-α induced necroptosis pathway highlighting RIPK1 as a target.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and analytical protocols, and contextualizing its potential biological activity within the well-established necroptosis pathway. Further investigation into the precise physicochemical properties and biological targets of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 1017783-22-0 [amp.chemicalbook.com]

- 2. 3-nitro-1-(propan-2-yl)-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 1-(1h-pyrazol-1-yl)propan-2-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 1-(1H-Pyrazol-3-yl)propan-2-amine. The document details the structural characteristics of the molecule and outlines a plausible synthetic route based on established chemical principles, complete with a detailed experimental protocol. Furthermore, it explores the potential implication of this compound in signaling pathways relevant to inflammation and neuroprotection, drawing from the known biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring linked to a propan-2-amine moiety at the C3 position. The presence of the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, combined with a chiral aminopropane side chain, suggests its potential for diverse biological interactions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1017783-22-0 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Canonical SMILES | CC(N)CC1=CNN=C1 |

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 1-(1H-Pyrazol-3-yl)propan-2-one

This protocol describes the conversion of 1-(1H-pyrazol-3-yl)propan-2-one to the target amine via reductive amination.

Materials:

-

1-(1H-Pyrazol-3-yl)propan-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: To a solution of 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Quantity (for 1g of ketone) |

| 1-(1H-Pyrazol-3-yl)propan-2-one | 1.0 | 124.14 | 1.0 g |

| Ammonium acetate | 10.0 | 77.08 | 6.21 g |

| Sodium cyanoborohydride | 1.5 | 62.84 | 0.76 g |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Furthermore, N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins like Bax and caspase-3.

Based on this, it is plausible that this compound could interact with signaling pathways involved in inflammation and apoptosis.

Potential Involvement in RIPK1-Mediated Inflammatory Signaling

Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases. 1H-Pyrazol-3-amine derivatives have been shown to inhibit RIPK1, thereby blocking the downstream inflammatory cascade.

Caption: Potential inhibition of the RIPK1 signaling pathway.

Potential Role in Neuroprotective Pathways

Structurally related pyrazole compounds have been shown to exert neuroprotective effects by downregulating pro-apoptotic proteins. This suggests a potential role for this compound in modulating apoptosis.

Caption: Potential modulation of the intrinsic apoptosis pathway.

Conclusion

This compound represents a molecule of interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive compounds suggests potential for therapeutic applications, particularly in the areas of inflammatory diseases and neuroprotection. Further investigation into its biological activities is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for initiating such research endeavors.

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The versatility of the pyrazole ring allows for the synthesis of a vast library of compounds with tailored biological activities.[1] Many pyrazole-containing drugs are already commercially available, such as the COX-2 inhibitor Celecoxib, highlighting the clinical significance of this heterocyclic core.[2] This guide will delve into the mechanisms of action of these derivatives, their structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often centered around the inhibition of key enzymes and protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, which plays a critical role in the G1/S phase transition.[5][7] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

A variety of pyrazole-based scaffolds, including pyrazolo[1,5-a]pyrimidines, have shown significant CDK2 inhibitory activity.[8] For instance, some novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated potent CDK2 inhibition with Ki values in the low nanomolar range.[9]

Table 1: Anticancer Activity of Pyrazole Derivatives (CDK2 Inhibition)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Indole-pyrazole derivatives (Compd. 33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [10] |

| Pyrazole carbaldehyde derivative (Compd. 43) | MCF7 | 0.25 | PI3 Kinase | [10] |

| Pyrazolo[1,5-a]pyrimidine (Compd. 7d) | HepG2, MCF-7, A549, Caco2 | 24.24, 14.12, 30.03, 29.27 | CDK2/cyclin A2 | [8] |

| Pyrazolo[1,5-a]pyrimidine (Compd. 10b) | HepG2, MCF-7, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | CDK2/cyclin A2 | [8] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compd. 15) | - | Ki = 0.005 | CDK2 | [9] |

| Pyrazole derivative (Compd. 4) | - | 3.82 | CDK2/cyclin A2 | [7] |

| Pyrazole derivative (Compd. 7a) | - | 2.0 | CDK2/cyclin A2 | [7] |

| Pyrazole derivative (Compd. 7d) | - | 1.47 | CDK2/cyclin A2 | [7] |

| Pyrazole derivative (Compd. 9) | - | 0.96 | CDK2/cyclin A2 | [7] |

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11] VEGFR-2 is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[11][12] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[10][13] These compounds can effectively block the signaling pathways that lead to endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.[14][15]

For example, certain fused pyrazole derivatives have shown dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[13][16] Compound 9 from one such study was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.22 µM.[13]

Table 2: Anticancer Activity of Pyrazole Derivatives (VEGFR-2 Inhibition)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Pyrazolone-pyrazole derivative (Compd. 27) | MCF7 | 16.50 | VEGFR-2 | [10] |

| 5-alkylated selanyl-1H-pyrazole (Compd. 53 & 54) | HepG2 | 15.98 & 13.85 | EGFR & VEGFR-2 | [10] |

| Fused Pyrazole (Compd. 3) | HepG2 | - | EGFR (IC50 = 0.06 µM) | [13] |

| Fused Pyrazole (Compd. 9) | HepG2 | - | VEGFR-2 (IC50 = 0.22 µM) | [13] |

| Fused Pyrazole (Compd. 12) | HepG2 | - | Dual EGFR/VEGFR-2 | [13] |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compd. 3a) | PC-3 | 1.22 | VEGFR-2 (IC50 = 38.28 nM) | [12] |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compd. 3i) | PC-3 | 1.24 | VEGFR-2 (IC50 = 8.93 nM) | [12] |

| Pyrazole-based derivative (Compd. 6b) | HepG2 | - | Dual VEGFR2/CDK-2 | [17] |

Signaling Pathways in Cancer

The anticancer effects of pyrazole derivatives are often mediated through the modulation of specific signaling pathways. Below are diagrams of the CDK2 and VEGFR-2 signaling pathways, which are common targets of these compounds.

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[18] Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example of a selective COX-2 inhibitor.[2][18]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2.[18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][18] By selectively inhibiting COX-2 over COX-1, some pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Recent research has focused on developing novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors, with some compounds showing greater potency and selectivity than Celecoxib.[20][21]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [18] |

| Pyrazole-thiazole hybrid | - | 0.03 (COX-2), 0.12 (5-LOX) | - | [18] |

| Pyrazolo-pyrimidine | - | 0.015 | - | [18] |

| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [20] |

| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [20] |

| Pyrazole derivative (11) | - | 0.043 | - | [22] |

| Pyrazole derivative (12) | - | 0.049 | - | [22] |

| Pyrazole derivative (15) | - | 0.045 | - | [22] |

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase signaling pathway is another important target for anti-inflammatory drugs.[23] This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.[1] Pyrazole-urea based compounds have been developed as potent inhibitors of p38 MAP kinase, offering a different mechanism for controlling inflammation.[24][25]

Signaling Pathways in Inflammation

The following diagrams illustrate the COX-2 and p38 MAPK signaling pathways, which are key targets for the anti-inflammatory action of pyrazole derivatives.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. researchgate.net [researchgate.net]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

- 17. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. mdpi.com [mdpi.com]

- 23. promega.com [promega.com]

- 24. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(1H-Pyrazol-3-YL)propan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacological data or mechanism of action has been published for 1-(1H-Pyrazol-3-YL)propan-2-amine. This guide, therefore, provides a comprehensive overview of the known mechanisms of action and biological targets of structurally related pyrazole-containing compounds. The information presented herein is intended to serve as a foundational resource for directing future research into the specific activities of this molecule.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs with a wide array of therapeutic applications.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The specific mechanism of action of any given pyrazole derivative is determined by the nature and position of its substituents.

Potential Biological Targets and Mechanisms of Action of Pyrazole Derivatives

Based on the extensive literature on pyrazole-containing compounds, this compound could potentially interact with several classes of biological targets. The following sections outline these possibilities.

1. Enzyme Inhibition:

A significant number of pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. Key enzyme targets include:

-

Cyclooxygenases (COX): The pyrazole moiety is a core component of the selective COX-2 inhibitor, Celecoxib.[5] By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.

-

Kinases: Numerous pyrazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[3][6] These compounds can target various kinases involved in cell signaling pathways that control cell proliferation, differentiation, and survival, such as:

-

Phosphodiesterases (PDEs): Sildenafil, a well-known pyrazole-containing drug, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[7] Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation.

-

Monoamine Oxidase (MAO): Certain pyrazole derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] This activity suggests potential applications in the treatment of depression and neurodegenerative diseases.

2. Receptor Modulation:

Pyrazole-containing compounds can also act as modulators of various receptors:

-

Cannabinoid Receptor 1 (CB1): Rimonabant, a pyrazole derivative, is an inverse agonist of the CB1 receptor.[5]

-

Opioid Receptors: Some pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[9]

3. Other Mechanisms:

-

Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5] The exact mechanisms are often multifaceted but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been found to inhibit tubulin polymerization, a mechanism of action for several anticancer drugs.[6]

Quantitative Data on Representative Pyrazole Derivatives

Due to the lack of specific data for this compound, the following table summarizes inhibitory concentrations (IC50) for various well-characterized pyrazole derivatives against their respective targets to provide a comparative context.

| Compound Class | Specific Compound Example | Target | IC50 Value | Reference |

| Anticancer Agents | Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 µM | [3] |

| Pyrazole-oxindole conjugate | Tubulin Polymerization | 7.30 µM | [10] | |

| Pyrazole derivative 42 | WM 266.4 cells | 0.12 µM | [6] | |

| MCF-7 cells | 0.16 µM | [6] | ||

| Anti-inflammatory Agents | Celecoxib | COX-2 | 0.95 µM | [9] |

| 1,5-diaryl pyrazole (33) | COX-2 | 2.52 µM | [9] |

Experimental Protocols for Characterizing the Mechanism of Action

To elucidate the mechanism of action of this compound, a systematic approach involving a series of in vitro and in vivo assays would be necessary.

1. Initial Target Screening:

-

Broad Panel Kinase Assay: To assess the inhibitory activity against a wide range of kinases, a high-throughput screening platform utilizing radiometric, fluorescence, or luminescence-based assays would be employed.

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of common G-protein coupled receptors (GPCRs) and ion channels would help identify potential receptor interactions.

-

Enzyme Inhibition Assays: A panel of enzymatic assays for targets such as COX-1/COX-2, PDEs, and MAO-A/MAO-B would be conducted to determine inhibitory potential.

2. In Vitro Functional Assays:

-

Cell Viability/Cytotoxicity Assays: To evaluate the effect on cell proliferation, various cancer cell lines would be treated with the compound, and viability would be measured using assays such as MTT or CellTiter-Glo®.

-

Cell-Based Signaling Assays: If a specific kinase or receptor target is identified, downstream signaling events can be monitored using techniques like Western blotting to detect phosphorylation of target proteins or reporter gene assays to measure transcriptional activation.

-

Anti-inflammatory Assays: The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8]

3. In Vivo Efficacy Studies:

-

Xenograft Models: For potential anticancer agents, efficacy can be evaluated in mouse xenograft models using human cancer cell lines.

-

Animal Models of Inflammation: To assess in vivo anti-inflammatory activity, models such as carrageenan-induced paw edema in rats can be utilized.[8]

Visualizations

The following diagrams illustrate a general workflow for screening a novel pyrazole derivative and a hypothetical signaling pathway that could be modulated by such a compound based on known activities of the pyrazole class.

Caption: A generalized experimental workflow for the screening and characterization of a novel pyrazole derivative.

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be inhibited by a pyrazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-Pyrazol-3-YL)propan-2-amine is a pyrazole derivative of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies. Due to the limited publicly available data on this specific compound, this guide also explores the broader context of pyrazole-containing compounds, their general synthesis, and their wide-ranging pharmacological activities. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 1017783-22-0, is a small molecule featuring a pyrazole ring linked to a propan-2-amine moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. While specific details regarding the initial discovery and a detailed historical development of this compound are not extensively documented in publicly accessible scientific literature, its chemical structure suggests its potential as a building block in the synthesis of more complex molecules for drug discovery programs. It is commercially available as a research chemical, indicating its utility in exploratory studies.

The Pyrazole Scaffold: A Historical Perspective

The parent pyrazole ring was first synthesized in 1883 by German chemist Ludwig Knorr. This discovery opened the door to a vast field of heterocyclic chemistry. Pyrazole and its derivatives have since become a cornerstone in the development of pharmaceuticals due to their diverse biological activities. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide array of compounds with different physicochemical and pharmacological properties.

Synthesis of this compound

General Synthetic Workflow

The synthesis would likely commence with the formation of the pyrazole ring, followed by the introduction and modification of the side chain to yield the final amine product. A key intermediate would be the corresponding ketone, 1-(1H-pyrazol-3-yl)propan-2-one, which can then be converted to the amine via reductive amination.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of a Pyrazole Precursor (e.g., Pyrazole-3-carboxaldehyde)

A common method for the synthesis of a 3-substituted pyrazole is the reaction of an appropriate α,β-unsaturated aldehyde or ketone with hydrazine hydrate.

-

Materials: α,β-unsaturated aldehyde (e.g., acrolein dimer), hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve the α,β-unsaturated aldehyde in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Slowly add hydrazine hydrate to the solution at room temperature.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pyrazole-3-carboxaldehyde.

-

Step 2: Synthesis of 1-(1H-pyrazol-3-yl)propan-2-one

This step involves the extension of the side chain from the aldehyde to a propanone moiety.

-

Materials: Pyrazole-3-carboxaldehyde, methylmagnesium bromide (Grignard reagent), diethyl ether, pyridinium chlorochromate (PCC), dichloromethane.

-

Procedure:

-

Dissolve pyrazole-3-carboxaldehyde in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

-

Dissolve the crude alcohol in dichloromethane and add PCC.

-

Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

-

Remove the solvent under reduced pressure to yield 1-(1H-pyrazol-3-yl)propan-2-one.

-

Step 3: Synthesis of this compound (Reductive Amination)

The final step is the conversion of the ketone to the primary amine.

-

Materials: 1-(1H-pyrazol-3-yl)propan-2-one, ammonium acetate, sodium cyanoborohydride, methanol.

-

Procedure:

-

Dissolve 1-(1H-pyrazol-3-yl)propan-2-one and a large excess of ammonium acetate in methanol.

-

Add sodium cyanoborohydride portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution.

-

Extract the product into dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Pharmacological Potential and Biological Activity

Currently, there is a lack of specific quantitative data in the public domain regarding the pharmacological profile of this compound. However, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.

General Biological Activities of Pyrazole Derivatives

The following table summarizes some of the well-documented biological activities of various pyrazole-containing compounds.

| Biological Activity | Examples of Pyrazole-Containing Drugs/Compounds |

| Anti-inflammatory/Analgesic | Celecoxib, Rimonabant |

| Anticancer | Crizotinib |

| Antimicrobial | Various experimental compounds |

| Antiviral | Various experimental compounds |

| CNS Activity | Difenamizole (analgesic) |

This table is for illustrative purposes and is not exhaustive.

Potential Signaling Pathways

Given the diverse activities of pyrazole derivatives, they can interact with a multitude of biological targets and signaling pathways. For instance, anti-inflammatory pyrazoles like Celecoxib are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. Anticancer pyrazoles like Crizotinib are kinase inhibitors, targeting pathways involved in cell growth and proliferation.

Caption: Examples of signaling pathways targeted by pyrazole derivatives.

Future Directions

The lack of specific data for this compound presents an opportunity for further research. Future studies could focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization data (NMR, MS, etc.).

-

Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of a library of related compounds to explore SAR.

Conclusion

This compound is a pyrazole derivative with potential for use in medicinal chemistry and drug discovery. While its specific discovery and history are not well-documented, its chemical structure places it within a class of compounds with a rich history of therapeutic applications. The general synthetic strategies and the known biological activities of related pyrazole compounds provide a strong foundation for future research into the potential of this and similar molecules. This guide serves as a starting point for researchers interested in exploring the chemistry and biology of this intriguing compound.

1-(1H-Pyrazol-3-YL)propan-2-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(1H-Pyrazol-3-yl)propan-2-amine, including its nomenclature, chemical identity, and a summary of related compounds. Due to the limited availability of public research data, this document also highlights the general context of pyrazole derivatives to offer a broader perspective for research and development.

Chemical Identity and Nomenclature

The compound with the CAS Registry Number 1017783-22-0 is formally known by its IUPAC name, This compound . This nomenclature precisely describes its chemical structure: a propan-2-amine backbone where the first carbon atom is substituted with a 1H-pyrazol-3-yl group.

Synonyms:

-

1-(1H-Pyrazol-5-yl)propan-2-amine

-

1H-Pyrazole-3-ethanamine, α-methyl-

It is important to note the tautomeric nature of the pyrazole ring, which can lead to the interchange of the 3- and 5-positions, hence the synonym 1-(1H-Pyrazol-5-yl)propan-2-amine.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1017783-22-0 |

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature or patents. However, the synthesis of structurally related pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A potential synthetic pathway could be conceptualized as follows:

Caption: A generalized workflow for pyrazole synthesis.

This generalized scheme would require significant experimental optimization to achieve the desired product. The specific starting materials and reaction conditions would need to be determined through methodical laboratory investigation.

Biological Activity and Signaling Pathways

There is currently a lack of specific research data on the biological activity and the signaling pathways associated with this compound. However, the pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

-

Antiviral

The biological effects of pyrazole-containing compounds are often attributed to their ability to act as inhibitors of various enzymes, such as kinases and cyclooxygenases.

Given the structural features of this compound, particularly the presence of a primary amine and the pyrazole ring, it could be hypothesized to interact with various biological targets. The logical relationship for investigating its potential biological activity is outlined below.

Caption: Logical workflow for biological activity assessment.

Conclusion

This compound is a defined chemical entity with potential for further investigation in drug discovery and development. While specific experimental data for this compound is scarce, the well-documented biological significance of the pyrazole scaffold suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its physicochemical properties, develop efficient synthetic routes, and explore its biological activities and potential mechanisms of action. This guide serves as a foundational resource for researchers embarking on the study of this and related pyrazole derivatives.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery and Its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds have been successfully developed into approved drugs for a variety of diseases, including cancer, inflammatory conditions, infectious diseases, and neurological disorders.[1][2][3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Key Therapeutic Areas and Molecular Targets

The versatility of the pyrazole scaffold allows for its interaction with a wide array of biological targets, leading to its application in diverse therapeutic areas.[1][6]

Oncology

A significant number of pyrazole derivatives have been investigated and developed as anticancer agents, primarily targeting protein kinases involved in aberrant cell signaling pathways that drive tumor growth and proliferation.[7][8][9][10]

Key Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been shown to be potent inhibitors of EGFR, a key driver in many cancers.[7][11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazole compounds can disrupt tumor angiogenesis.[7][11]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR is another mechanism through which pyrazole-based drugs can exert their anti-angiogenic and anti-proliferative effects.[12]

-

-

Non-Receptor Tyrosine Kinases:

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazole-containing drug, is a potent BTK inhibitor used in the treatment of certain B-cell malignancies.[2][3]

-

Janus Kinases (JAKs): Ruxolitinib and Baricitinib are approved pyrazole-based JAK inhibitors for myelofibrosis and rheumatoid arthritis, respectively, and are also explored in cancer therapy.[2][3]

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole compounds have been designed to target CDKs, which are crucial for cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.[7][13]

-

Aurora Kinases: Inhibition of Aurora kinases by pyrazole derivatives can lead to defects in mitosis and subsequent cancer cell death.[13]

-

PI3K/Akt/mTOR Pathway: Several pyrazole-based molecules have been developed to inhibit key components of this critical survival pathway, such as PI3K and Akt.[7][12][13]

-

B-Raf: Pyrazole derivatives have been explored as inhibitors of the B-Raf kinase, particularly the V600E mutant found in melanoma.[12][14]

-

Other Anticancer Targets:

-

Tubulin: Some pyrazole compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis.[7]

-

DNA: Pyrazole derivatives can also exert their anticancer effects by interacting with DNA.[7]

-

Carbonic Anhydrase: Certain pyrazole sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase, an enzyme involved in tumor metabolism.[11]

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of pyrazole derivatives have been recognized for a long time, with several compounds being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][15][16][17]

Key Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: The most well-known mechanism of anti-inflammatory pyrazoles is the inhibition of COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins. Celecoxib is a selective COX-2 inhibitor containing a pyrazole moiety.[11][15][17]

-

Lipoxygenase (LOX): Some pyrazole derivatives have demonstrated inhibitory activity against lipoxygenases, another class of enzymes involved in the inflammatory cascade.[15][17]

-

Cytokine Modulation: Pyrazole compounds can modulate the production and signaling of pro-inflammatory cytokines.[15]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazole derivatives can exert their anti-inflammatory effects.[15]

Neurological Disorders

The neuroprotective potential of pyrazole compounds is an active area of research, with several targets identified in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20][21]

Key Targets in Neurological Disorders:

-

Monoamine Oxidase (MAO): Pyrazole derivatives have been developed as inhibitors of both MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are implicated in the pathophysiology of depression and Parkinson's disease.[1][19][22]

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, and several pyrazoline derivatives have shown potent inhibitory activity against these enzymes.[20][21][22]

-

Adenosine A2A Receptor: Antagonists of this receptor are being investigated for the treatment of Parkinson's disease, and pyrazole-based compounds have been identified as potential candidates.[21]

-

Phosphodiesterases (PDEs): PDE inhibitors, including those with a pyrazole scaffold, are being explored for their potential to enhance cognitive function.[21]

Infectious Diseases

Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.[1][23][24]

Key Targets in Infectious Diseases:

-

Bacterial Enzymes:

-

DNA Gyrase and Topoisomerase II: These essential bacterial enzymes are validated targets for antibacterial agents, and pyrazole derivatives have been identified as potent inhibitors.[23][25]

-

DapE: N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is a crucial enzyme in the bacterial lysine biosynthesis pathway, and pyrazole-based inhibitors have been developed as potential antibiotics.[26]

-

-

Mycobacterium tuberculosis Targets: Pyrazole compounds have shown promising activity against Mycobacterium tuberculosis, with some targeting the membrane protein MmpL3.[27][28]

-

Viral Proteins: Pyrazole derivatives have been investigated for their antiviral activity against a range of viruses, including SARS-CoV-2, MERS-CoV, and Hepatitis A virus.[1][24]

Quantitative Data on Pyrazole Compound Activity

The following tables summarize the inhibitory activities of representative pyrazole compounds against various therapeutic targets.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [7] |

| Compound 50 | EGFR / VEGFR-2 | HepG2 | 0.71 (cell) / 0.09 (EGFR) / 0.23 (VEGFR-2) | [7] |

| Compound 36 | CDK2 | - | 0.199 | [7] |

| Compound 6 | Aurora A Kinase | HCT116 | 0.39 | [13] |

| Compound 2 | Akt1 | HCT116 | 0.95 | [13] |

| Compound 17 | Chk2 | - | 0.0179 | [13] |

| Afuresertib | Akt1 | - | Ki = 0.08 nM | [13] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Celecoxib | COX-2 | - | - | [15][17] |

| Compound 2g | Lipoxygenase | in vitro | 80 | [17] |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | - | 0.03 / 0.12 | [15] |

Table 3: Neuroprotective Activity of Pyrazole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound 8b | COMT | in vitro | 0.048 | [22] |

| Compound 3g | AChE / BChE | in vitro | 0.338 / 2.087 | [22] |

| Compound A06 | AChE | in vitro (erythrocyte) | 0.09 | [20] |

| Compound A11 | AChE | in vitro | 0.72 µg/mL | [20] |

Table 4: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target/Organism | MIC | Reference |

| Thiazolo-pyrazole derivative (17) | MRSA | 4 µg/mL | [23] |

| Indole-attached imine of pyrazole (37) | Drug-resistant E. coli | IC50 = 1.0 µM | [23] |

| Pyrazole derivative (353) | M. tuberculosis | < 10 µg/mL | [28] |

| Furoxanyl N-acylhydrazone (359) | M. tuberculosis | 0.5 µM | [28] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature for evaluating the therapeutic potential of pyrazole compounds.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a pyrazole compound against a specific protein kinase.

Methodology:

-

Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. A kinase reaction is set up in a multi-well plate containing the kinase, substrate, and kinase buffer. b. The test pyrazole compound is added at various concentrations. A control with DMSO alone is included. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

This is a generalized protocol. Specific conditions such as substrate concentration, ATP concentration, and incubation time will vary depending on the specific kinase being assayed.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a pyrazole compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the pyrazole compound for a specified duration (e.g., 48 or 72 hours). c. After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the in vivo anti-inflammatory effect of a pyrazole compound in an animal model.

Methodology:

-

Animals: Wistar rats or Swiss albino mice are used.

-

Procedure: a. The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole compound. b. The test compounds and standard drug are administered orally or intraperitoneally. c. After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal to induce inflammation. d. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the therapeutic targeting by pyrazole compounds.

Caption: Inhibition of the EGFR signaling pathway by pyrazole compounds.

Caption: Selective inhibition of COX-2 by pyrazole-based NSAIDs.

Caption: A typical drug discovery workflow for pyrazole compounds.

Conclusion

The pyrazole scaffold is undeniably a cornerstone in modern drug discovery, offering a versatile platform for the design of potent and selective modulators of a wide range of therapeutic targets. The successful clinical application of pyrazole-containing drugs in oncology, inflammation, and infectious diseases validates the importance of this heterocyclic nucleus. Ongoing research continues to uncover new biological activities and therapeutic targets for pyrazole derivatives, particularly in the realm of neurodegenerative disorders and emerging infectious diseases. The information presented in this guide, including the quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of pyrazole-based compounds. The continued exploration of structure-activity relationships and the application of rational drug design principles will undoubtedly lead to the development of novel pyrazole-based medicines with improved efficacy and safety profiles.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on heterocyclic compound pyrazole [wisdomlib.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. srrjournals.com [srrjournals.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 25. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide on 1-(1H-Pyrazol-3-YL)propan-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(1H-Pyrazol-3-YL)propan-2-amine scaffold represents a promising architectural framework in medicinal chemistry, demonstrating potential as a versatile core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of derivatives and analogs based on this pyrazole-containing scaffold. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data from closely related pyrazole-amine structures to provide a foundational understanding for researchers in the field. The primary focus is on their potential as kinase inhibitors, a class of therapeutic targets implicated in a multitude of diseases, including cancer and inflammatory disorders.

Introduction

Pyrazoles are a well-established class of five-membered heterocyclic compounds that are integral to numerous FDA-approved drugs. Their unique structural and electronic properties allow them to act as effective pharmacophores, engaging in various biological interactions. The incorporation of a propan-2-amine side chain at the 3-position of the pyrazole ring introduces a key vector for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This guide will delve into the synthetic methodologies for creating libraries of these compounds, analyze the structural features that govern their biological activity, and outline the experimental protocols necessary for their evaluation.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with the construction of the pyrazole core, followed by the introduction and modification of the propan-2-amine side chain.

General Synthetic Workflow

A general and adaptable synthetic route is depicted below. This workflow allows for the introduction of diversity at various points of the synthesis, facilitating the generation of a library of analogs for SAR studies.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following are generalized experimental protocols for key synthetic steps, adapted from literature on related pyrazole syntheses. Researchers should optimize these conditions for their specific substrates.

Protocol 2.2.1: Synthesis of a Substituted Pyrazole Core

-

Reaction Setup: To a solution of an α,β-unsaturated ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a hydrazine derivative (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2.2.2: Reductive Amination for Propan-2-amine Synthesis

-

Reaction Setup: To a solution of 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in a solvent like methanol or dichloromethane, add the amine source (e.g., ammonium acetate or a primary amine, 1.5 eq).

-

Formation of Imine: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.

-

Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Protocol 2.2.3: Acylation of the Amine

-

Reaction Setup: To a solution of the this compound derivative (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in a solvent such as dichloromethane, add the acid chloride (1.1 eq) dropwise at 0 °C.

-

Reaction Conditions: The reaction is stirred at room temperature for 2-12 hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases. The following sections detail the potential biological activities and the structural features that influence this activity, based on data from analogous pyrazole-based kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrazole core is a known hinge-binding motif in many kinase inhibitors. The propan-2-amine side chain and its derivatives can extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for modulation of potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Analogous Pyrazole Derivatives

| Compound ID | R1 (on Pyrazole N1) | R2 (on Amine) | Target Kinase | IC50 (nM) |

| Analog A | Phenyl | Acetyl | BRAF V600E | 100[1] |

| Analog B | 2,4-Dichlorophenyl | Piperidinyl-carbonyl | CB1 | Data not in nM |

| Analog C | Methyl | Cyclopropyl-carbonyl | JNK3 | 635 |

| Analog D | H | 4-Chlorophenyl-sulfonyl | LRRK2 | >10000 |

| Analog E | H | (Indolin-6-yl)pyrimidinyl | PLK1 | Data not in nM |

| Analog F | Phenyl | Naphthyl-propenone | 15-LOX | Data not in nM |

| Analog G | Phenyl | 4-Chlorophenyl-propenone | 15-LOX | Data not in nM |

Note: The data in this table is derived from studies on analogous pyrazole structures and serves to illustrate the potential of this chemical class. IC50 values are highly dependent on the specific assay conditions.

Structure-Activity Relationships (SAR)

Based on the analysis of related pyrazole kinase inhibitors, several key SAR trends can be extrapolated:

-

Pyrazole Core: The pyrazole ring often forms critical hydrogen bonds with the hinge region of the kinase. Substituents on the N1 position of the pyrazole can significantly impact potency and selectivity by occupying a hydrophobic pocket.

-

Amine Substituents: The nature of the substituent on the propan-2-amine nitrogen is crucial for activity. Acyl, sulfonyl, and alkyl groups can be varied to optimize interactions with the solvent-exposed region or to pick up additional interactions with the protein surface.

-

Stereochemistry: The stereocenter at the 2-position of the propane chain can influence binding affinity. It is often necessary to resolve the enantiomers and test them individually to determine the more active stereoisomer.

Experimental Protocols for Biological Evaluation

Protocol 3.3.1: In Vitro Kinase Inhibition Assay (General)

-

Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.

-

Reaction Mixture: In a microplate well, the kinase, a peptide substrate, and ATP are combined in a suitable buffer.

-

Compound Addition: The test compounds are added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time.

-

Detection: A detection reagent is added that converts the ADP produced into a fluorescent signal.

-

Data Analysis: The fluorescence is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.

Protocol 3.3.2: Cell-Based Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity.

-

Data Analysis: The absorbance or luminescence is read, and the GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathways

While a specific signaling pathway for this compound derivatives has not been elucidated, their potential as kinase inhibitors suggests they could modulate various pathways critical for cell growth, proliferation, and survival. A representative kinase signaling cascade is illustrated below.

Caption: Representative kinase signaling pathway potentially modulated by pyrazole derivatives.

Conclusion

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. This technical guide has provided a framework for the synthesis, and pharmacological evaluation of this class of compounds, drawing upon data from closely related analogs. Future research should focus on building a comprehensive library of these derivatives and performing extensive biological screening to fully elucidate their therapeutic potential and delineate specific structure-activity relationships. The detailed protocols and workflows presented herein serve as a valuable resource for researchers embarking on the exploration of this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed synthetic protocols for the preparation of 1-(1H-pyrazol-3-yl)propan-2-amine, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in numerous clinically approved drugs. The title compound, featuring a chiral aminopropane side chain, offers a versatile scaffold for the development of novel therapeutic agents. Two distinct and efficient synthetic routes starting from commercially available pyrazole derivatives are presented: a reductive amination pathway starting from 3-acetyl-1H-pyrazole and a Henry reaction-based route commencing with 1H-pyrazole-3-carbaldehyde. This document includes comprehensive experimental procedures, tabulated data for key reaction steps, and workflow diagrams to facilitate reproducible synthesis in a research and development setting.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The unique structural features of the pyrazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets. The target molecule, this compound, incorporates a pharmacologically significant pyrazole core functionalized with a propan-2-amine side chain. This side chain introduces a chiral center and a primary amine, providing a key handle for further derivatization and the exploration of structure-activity relationships (SAR) in drug design. The synthesis of such pyrazole-containing amines is therefore of significant interest to medicinal chemists and process development scientists.

Synthetic Strategies

Two primary synthetic routes have been developed to provide reliable access to this compound.

-

Route 1: A direct, one-step reductive amination of the commercially available 3-acetyl-1H-pyrazole. This is the most atom-economical and straightforward approach.

The overall synthetic workflows are depicted in the following diagram.

Figure 1: Overview of the synthetic routes to this compound.

Route 1: Reductive Amination of 3-Acetyl-1H-pyrazole

This route is the most direct method for the synthesis of the target compound. It involves the one-pot reaction of 3-acetyl-1H-pyrazole with an ammonia source in the presence of a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for this transformation due to their selectivity for the iminium ion intermediate over the ketone starting material.[1]

Experimental Protocol

Figure 2: Workflow for the reductive amination of 3-acetyl-1H-pyrazole.

Materials:

-

3-Acetyl-1H-pyrazole

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-1H-pyrazole (1.0 eq.).

-

Add ammonium acetate (10.0 eq.) and anhydrous methanol to the flask. Stir the mixture until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath.

-